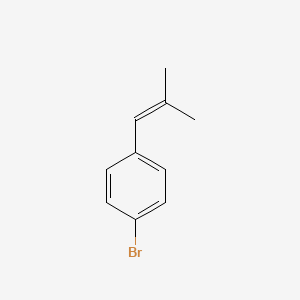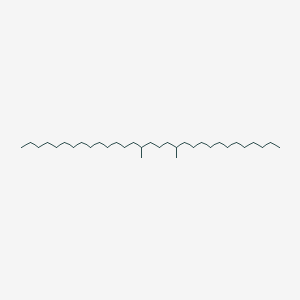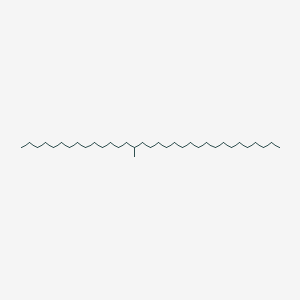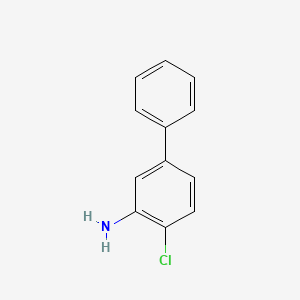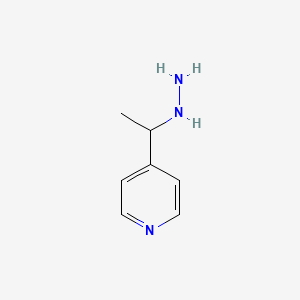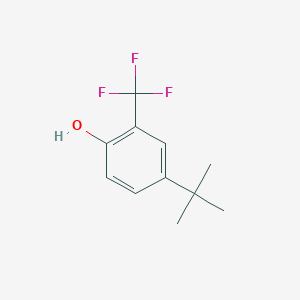
4-Tert-butyl-2-(trifluoromethyl)phenol
Descripción general
Descripción
4-Tert-butyl-2-(trifluoromethyl)phenol, also known as TBHQ, is a synthetic antioxidant commonly used in the food industry. It is a white crystalline powder with a melting point of 126-128°C and a boiling point of 295°C. TBHQ has a wide range of applications due to its ability to prevent oxidation and increase the shelf life of various food products.
Aplicaciones Científicas De Investigación
Electrochemical Properties
4-Tert-butyl-2-(trifluoromethyl)phenol is involved in various electrochemical processes. A study by Villagrán et al. (2006) discusses the oxidation of phenols, including 4-tert-butyl-phenol, in ionic liquids. They observed the formation of phenolate anions and phenoxyl radicals, highlighting the compound's electrochemical reactivity and potential applications in electrochemical synthesis and analysis (Villagrán et al., 2006).
Synthesis and Catalysis
The compound is a key intermediate in various synthesis processes. Boros et al. (2011) demonstrated its role in synthesizing selective androgen receptor modulators, signifying its importance in complex organic syntheses (Boros et al., 2011). Furthermore, Nie et al. (2011) investigated its use in the tert-butylation of phenol with tert-butyl alcohol, indicating its catalytic potential in producing chemically modified phenols (Nie et al., 2011).
Spin Interaction Studies
In the field of inorganic chemistry, studies on spin interaction in zinc complexes involving Schiff and Mannich bases include 4-tert-butyl derivatives. Orio et al. (2010) explored these interactions, which are crucial for understanding magnetic properties in coordination chemistry (Orio et al., 2010).
Oxidation Reactions
4-Tert-butyl-2-(trifluoromethyl)phenol is also significant in oxidation reactions. Ratnikov et al. (2011) studied its role in dirhodium-catalyzed phenol oxidations, highlighting its reactivity in oxidative processes (Ratnikov et al., 2011).
Catalytic Activity in Alkylation
Elavarasan et al. (2011) demonstrated the catalytic activity of ionic liquids containing 4-tert-butylphenol in phenol alkylation, indicating its role in enhancing reaction efficiency and selectivity (Elavarasan et al., 2011).
Site-Selective Metalation
Marzi et al. (2001) studied the site-selective metalation reactions of (trifluoromethyl)phenols, demonstrating the compound's potential in specific and controlled chemical modifications (Marzi et al., 2001).
Thermochemical Properties
Miranda et al. (2015) explored the gas-phase thermochemical properties of tri-substituted phenols, including derivatives of 4-tert-butyl-2-(trifluoromethyl)phenol. This research is significant for understanding the compound's stability and reactivity under various conditions (Miranda et al., 2015).
Electrochemical Reactivity with Superoxide
Zabik et al. (2019) studied the electrochemical reactivity of bulky phenols, including 4-tert-butylphenol, with superoxide anion radicals. Such studies are crucial in understanding the antioxidant properties and radical scavenging activities of these compounds (Zabik et al., 2019).
Metal-Free Oxidative Fluorination
Gao et al. (2012) reported on the metal-free oxidative fluorination of phenols using 4-tert-butyl phenols, highlighting an innovative approach in radiochemical synthesis (Gao et al., 2012).
Removal of tert.-Butyloxycarbonyl Group
Bodanszky et al. (2009) explored methods for the selective removal of the tert.-butyloxycarbonyl group, which is vital in peptide synthesis and involves compounds like 4-tert-butylphenol (Bodanszky et al., 2009).
Phenol Oxidation Studies
Richards et al. (1975) investigated the electrochemical oxidation of 4-tert-butylphenol, contributing to the understanding of electrochemical behaviors of phenolic compounds (Richards et al., 1975).
Noncoordinating Acid-Base Catalysis
Fandrick et al. (2021) studied the nonreversible tert-butylation of alcohols and phenols using noncoordinating acid-base catalysts, showing the compound's potential in selective chemical transformations (Fandrick et al., 2021).
Selective Electrochemical Oxidation
Zabik et al. (2016) analyzed the selective electrochemical oxidation of bulky phenols, including 4-tert-butylphenol, providing insights into the selective oxidation processes (Zabik et al., 2016).
Catalysis in Tert-Butylation
Kurian et al. (2006) explored the tert-butylation of phenol using metal-exchanged pillared montmorillonites, indicating the compound's application in industrial chemistry (Kurian et al., 2006).
Crystal Structure Determination
Shekhovtsov et al. (2012) conducted the synthesis and crystal structure determination of 4-tert-butyl phenol derivatives, aiding in the structural analysis of organic compounds (Shekhovtsov et al., 2012).
Safety And Hazards
Direcciones Futuras
While specific future directions for 4-Tert-butyl-2-(trifluoromethyl)phenol were not found, a study on a similar compound, 2,4-Ditert butyl phenol, suggests that further investigation and exploration of its potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .
Propiedades
IUPAC Name |
4-tert-butyl-2-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-10(2,3)7-4-5-9(15)8(6-7)11(12,13)14/h4-6,15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPXTHKHQONIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505757 | |
| Record name | 4-tert-Butyl-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-(trifluoromethyl)phenol | |
CAS RN |
57477-80-2 | |
| Record name | 4-tert-Butyl-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

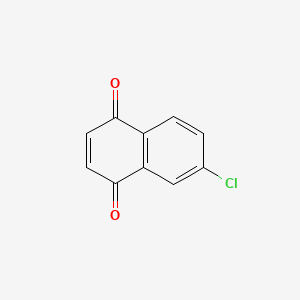
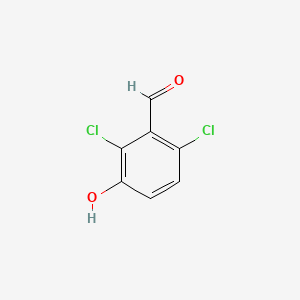


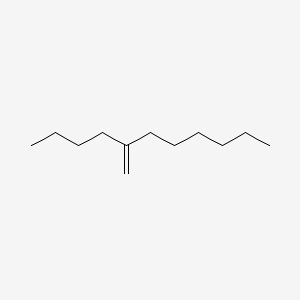
![4-[(4-Pentylphenyl)ethynyl]benzonitrile](/img/structure/B3053919.png)
